1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea

sEH inhibition IC50 SAR

SAR studies on piperidine-urea sEH inhibitors often fail because commercial analogs lack the precise substitution pattern required to isolate the contribution of a single functional group to potency and selectivity. This compound uniquely provides the 3-methoxypiperidine motif in a trisubstituted urea scaffold, enabling researchers to directly compare its activity against des-methoxy and 4-substituted analogs in fluorescence-based sEH assays. Such head-to-head profiling quantifies the hydrogen-bond acceptor effect on target engagement and metabolic stability (e.g., in microsomal stability assays vs. t-TUCB). Procuring this building block from BenchChem ensures immediate access to a verified, high-purity probe for focused library expansion and PK/PD hypothesis testing.

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 1797171-61-9
Cat. No. B2521652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
CAS1797171-61-9
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCCNC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC
InChIInChI=1S/C15H23N3O2/c1-3-16-15(19)17-12-6-8-13(9-7-12)18-10-4-5-14(11-18)20-2/h6-9,14H,3-5,10-11H2,1-2H3,(H2,16,17,19)
InChIKeyWNFMBFOPDQLUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacological Context of 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea


1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea (CAS 1797171-61-9) is a synthetic trisubstituted urea derivative. Its structure places it within the class of piperidine-containing ureas, a chemotype widely investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) [1]. The compound features a 3-methoxypiperidine group linked to a phenyl ring bearing an N-ethyl urea moiety, a substitution pattern that occupies a specific niche within the broader structure-activity relationship (SAR) landscape of this inhibitor class [2].

sEH SAR Probe
3-methoxy substitution enables H-bond acceptor optimization studies in sEH inhibitor design
Tool Compound
Piperidine urea scaffold supports target engagement and EET pathway pharmacology investigation
Metabolic Stability Scaffold
Predicted intermediate CYP stability profile for PK/PD model exploration and lead optimization

Why Structural Precision Prevents Generic Substitution


Within the piperidine urea sEH inhibitor family, biological activity is exquisitely sensitive to minor structural modifications. Variations in the urea N-substituents, the substitution pattern on the piperidine ring, or the nature of the aryl linker can drastically alter inhibitory potency against recombinant human sEH, selectivity over microsomal epoxide hydrolase (mEH), and metabolic stability from cytochrome P450 oxidation [1]. The 3-methoxy substituent on the piperidine ring of this specific compound imparts distinct steric and electronic properties that cannot be replicated by des-methoxy, 4-hydroxy, or unsubstituted piperidine analogs. Directly interchanging this compound with a generic piperidine urea or N-aryl urea without verifying its target engagement and selectivity profile carries a high risk of introducing off-target activity and compromising experimental reproducibility in EET-dependent pharmacological models [2].

!
Unsubstituted piperidine analogs may exhibit significantly reduced sEH potency, shifting IC50 values outside the range needed for consistent target engagement studies.
!
4-hydroxy piperidine ureas (such as t-TUCB) possess different metabolic stability profiles that can alter systemic exposure and confound PK/PD interpretation.
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Simple N-aryl ureas lack the piperidine scaffold required for high sEH selectivity, introducing mEH inhibition risk and confounding detoxification pathway analysis.

Quantitative Differentiation Against Closest Structural Analogs


Predicted sEH Inhibitory Potency from 3-Methoxy Substitution

While experimentally measured IC50 values for this specific compound are absent from public literature, well-established SAR for this chemotype enables a class-level inference. A closely related unsubstituted piperidine analog (1-ethyl-3-(4-(piperidin-1-yl)phenyl)urea) is predicted to exhibit IC50 >100 nM against recombinant human sEH based on the necessity of polar substitution for high potency [1]. The 3-methoxy group orthogonally positioned to the urea bond is predicted to improve binding-pocket complementarity, reducing the IC50 by an estimated 2- to 10-fold into a predicted range of 10–100 nM [2]. This is a class-based structural prediction and requires direct experimental verification.

Predicted sEH IC50
Class-level inference
Target: 10–100 nM Comparator (unsubstituted analog): >100 nM Predicted 2–10× improvement
Class-level potency context for H-bond acceptor effect on sEH inhibition
Requires experimental IC50 confirmation
sEH inhibition IC50 SAR Piperidine urea

Predicted Impact on CYP450-Mediated Metabolic Stability

Early piperidine urea sEH inhibitors suffered from high intrinsic clearance driven by CYP3A4 and CYP2C9 metabolism [1]. The introduction of hydrogen-bond acceptors such as a hydroxyl or methoxy group on the piperidine ring was shown to reduce oxidative metabolism. For the target compound, the 3-methoxy group is hypothesized to confer intermediate metabolic stability compared to an unsubstituted piperidine analog. While this compound has not been explicitly evaluated in hepatic microsomal stability assays, a structurally related 4-hydroxy piperidine urea (t-TUCB) demonstrated a >50% reduction in intrinsic clearance relative to its unsubstituted counterpart [2]. The 3-methoxy variant is predicted to exhibit a metabolic profile between these two extremes, making it a potentially useful scaffold for PK optimization.

Predicted CYP Stability
Class-level inference
Target: intermediate clearance Comparators: t-TUCB (>50% Cl_int reduction vs unsubstituted)
Metabolic stability differentiation may inform PK lead optimization studies
No direct microsomal data available for this compound
CYP liability metabolic stability human liver microsomes Piperidine urea

Expected sEH vs. mEH Selectivity Advantage

The selectivity of sEH inhibitors over microsomal epoxide hydrolase (mEH) is crucial to avoid disrupting detoxification pathways. The Shen et al. study established that 4-substituted piperidine trisubstituted ureas can achieve >1000-fold selectivity for sEH over mEH [1]. The target compound, retaining the conserved piperidine-urea pharmacophore, is predicted to maintain this high selectivity index. In contrast, simpler N-aryl urea derivatives without the piperidine scaffold often display much lower selectivity (10- to 100-fold). This represents a class-level advantage of the target compound's chemotype, though no direct mEH inhibition data exist for this specific molecule [2].

Predicted sEH/mEH Selectivity
Class-level inference
Target: >1000-fold (class prediction) N-aryl urea comparator: 10–100-fold
Selectivity context supports targeted sEH studies with reduced mEH confounding risk
No direct mEH inhibition data; experimental verification needed
selectivity sEH mEH off-target Piperidine urea

High-Value Research Application Scenarios


SAR Probe for Hydrogen-Bond Acceptor Optimization

This compound can serve as a dedicated tool to investigate the effect of a 3-methoxy substituent on sEH binding affinity and inhibitor conformation. By comparing its activity profile in a sEH fluorescence-based assay against des-methoxy and 4-substituted analogs, medicinal chemists can isolate the contribution of this hydrogen-bond acceptor to potency and selectivity [1]. This information is critical for the rational design of next-generation inhibitors with improved target engagement.

Reference Compound for Metabolic Stability Benchmarking

Lacking direct stability data, this compound is an ideal test article for a head-to-head microsomal stability assay against t-TUCB (a 4-hydroxy analog) and an unsubstituted piperidine urea. Such a study would directly quantify its metabolic profile and clarify its utility as a lead scaffold with balanced PK properties [1]. The results would directly inform procurement decisions for in vivo experiments.

Tool for Investigating sEH/mEH Selectivity Thresholds

When co-tested with established non-selective compounds like 1,3-diphenylurea, the high predicted selectivity of this piperidine urea compound can help establish the selectivity threshold required to avoid mEH-mediated confounding effects in cellular models of inflammation [2]. This application leverages the compound's class-level advantage for a hypothesis-driven experiment.

Versatile Synthetic Intermediate for Library Synthesis

The N-ethyl urea and 3-methoxypiperidine functionalities provide orthogonal handles for diversification. The compound can be used as a key intermediate to generate a focused library by modifying the N-ethyl group or further functionalizing the methoxy substituent, enabling rapid SAR expansion around this specific substitution pattern [2].

Application
Selection Property
Validation Focus
SAR Probe for H-Bond Acceptor
3-Methoxy binding effect
sEH activity comparison vs des-methoxy and 4-substituted analogs
Metabolic Stability Benchmarking
CYP-mediated clearance profile
Microsomal stability head-to-head vs t-TUCB and unsubstituted analog
Selectivity Threshold Investigation
sEH/mEH selectivity index
Co-testing with non-selective diphenylurea in cellular models
Synthetic Library Intermediate
Orthogonal functional handles
Diversification via N-ethyl and methoxy modification
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